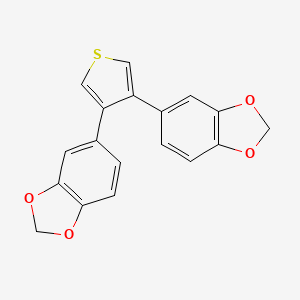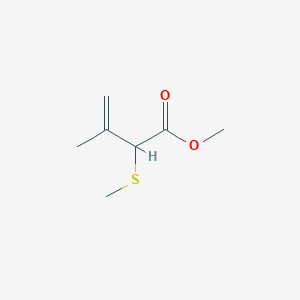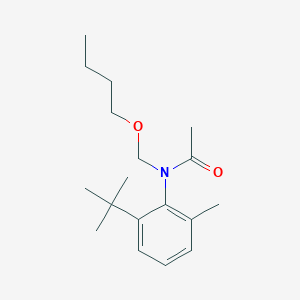
N-(Butoxymethyl)-N-(2-tert-butyl-6-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Butoxymethyl)-N-(2-tert-butyl-6-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides. These compounds are characterized by the presence of an acetamide group, which is a functional group consisting of a carbonyl group attached to a nitrogen atom. This particular compound features a butoxymethyl group and a tert-butyl-methylphenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Butoxymethyl)-N-(2-tert-butyl-6-methylphenyl)acetamide typically involves the reaction of an appropriate amine with an acylating agent. One possible route could be the reaction of N-(2-tert-butyl-6-methylphenyl)amine with butoxymethyl chloride in the presence of a base such as triethylamine. The reaction conditions would likely involve a solvent such as dichloromethane and be carried out at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would need to be optimized for yield and purity, and may involve additional steps such as purification by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(Butoxymethyl)-N-(2-tert-butyl-6-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions could lead to the formation of amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions would vary depending on the specific reaction but generally involve controlled temperatures and appropriate solvents.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation might yield this compound oxides, while reduction could produce corresponding amines.
Scientific Research Applications
N-(Butoxymethyl)-N-(2-tert-butyl-6-methylphenyl)acetamide may have various applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe in molecular biology studies.
Medicine: Possible applications in drug development or as a pharmacological agent.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(Butoxymethyl)-N-(2-tert-butyl-6-methylphenyl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(Butoxymethyl)-N-(2-tert-butyl-6-methylphenyl)acetamide might include other acetamides with different substituents, such as:
- N-(Butoxymethyl)-N-(2-tert-butylphenyl)acetamide
- N-(Butoxymethyl)-N-(2-methylphenyl)acetamide
- N-(Butoxymethyl)-N-(2-tert-butyl-4-methylphenyl)acetamide
Uniqueness
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity, physical properties, and potential applications. The presence of the butoxymethyl group and the tert-butyl-methylphenyl group may confer unique steric and electronic effects, making it distinct from other acetamides.
Properties
CAS No. |
62604-38-0 |
|---|---|
Molecular Formula |
C18H29NO2 |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
N-(butoxymethyl)-N-(2-tert-butyl-6-methylphenyl)acetamide |
InChI |
InChI=1S/C18H29NO2/c1-7-8-12-21-13-19(15(3)20)17-14(2)10-9-11-16(17)18(4,5)6/h9-11H,7-8,12-13H2,1-6H3 |
InChI Key |
UIGXZQAAYYVPAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCN(C1=C(C=CC=C1C(C)(C)C)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[Ethoxy(phenyl)methylidene]-9H-xanthene](/img/structure/B14534584.png)
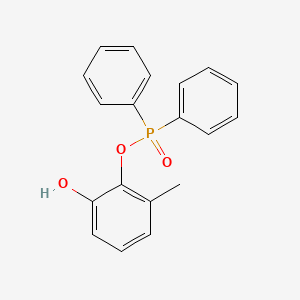
![1-[5-(2,4-Dichlorophenoxy)-2-nitrophenoxy]propan-2-one](/img/structure/B14534593.png)
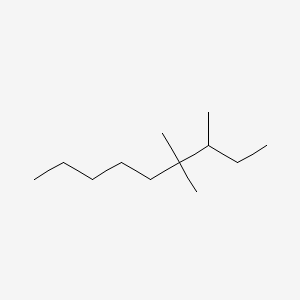
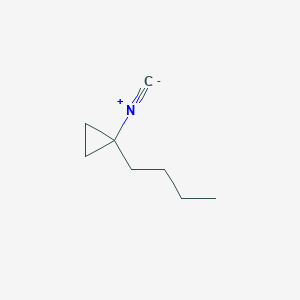
![[3,6-Dimethyl-5-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]methanol](/img/structure/B14534607.png)
![1-[(4-Bromophenyl)methyl]-5-nitroquinolin-1-ium bromide](/img/structure/B14534609.png)
![[Boranetriyltris(methylene)]tris[bromo(dimethyl)silane]](/img/structure/B14534629.png)
![4,4'-[Methyl(phenylethynyl)silanediyl]bis(morpholine)](/img/structure/B14534631.png)
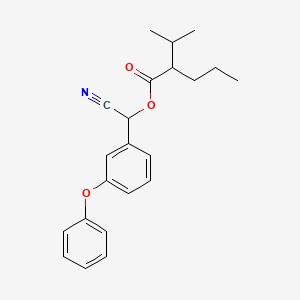
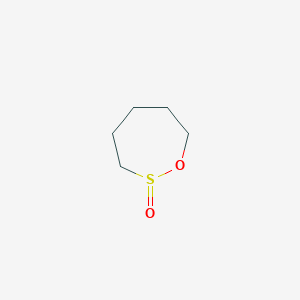
![7-Cyanobicyclo[4.1.0]hepta-2,4-diene-7-carboxylic acid](/img/structure/B14534653.png)
